molecular formula C19H21ClN4O B4896395 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide

7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide

Cat. No. B4896395
M. Wt: 356.8 g/mol
InChI Key: LOSSUHJSTIKWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide, also known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase, MET. This compound has been studied extensively in scientific research due to its potential as a therapeutic agent for various diseases, including cancer.

Mechanism of Action

7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide is a small molecule inhibitor of the receptor tyrosine kinase, MET. MET is a protein that plays a key role in cell growth, survival, and migration. When MET is overexpressed or mutated, it can contribute to the development and progression of various diseases, including cancer. 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide binds to the MET receptor and inhibits its activity, thereby preventing the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of the MET receptor, 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and enhance the immune response to cancer.

Advantages and Limitations for Lab Experiments

One advantage of 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide for lab experiments is its specificity for the MET receptor, which allows for targeted inhibition of this protein. Additionally, 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide has been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide is that it may not be effective in all types of cancer, as the expression and activity of the MET receptor can vary between different types of tumors.

Future Directions

There are several potential future directions for research on 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide. One area of interest is the development of combination therapies that include 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide, as this compound has been shown to enhance the efficacy of other cancer therapies. Additionally, further studies are needed to determine the optimal dosing and administration of 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide in clinical settings. Finally, research is needed to identify biomarkers that can predict which patients are most likely to respond to 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide treatment.

Synthesis Methods

The synthesis of 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide involves several steps, starting with the reaction of 7-chloro-4-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-N-ethylcyclohexylamine to yield the amide intermediate. The final step involves the reaction of the amide intermediate with 1-isopropyl-1H-pyrazol-4-ylboronic acid in the presence of a palladium catalyst to form 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide.

Scientific Research Applications

7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide has been extensively studied in scientific research for its potential as a therapeutic agent for various diseases, including cancer. In preclinical studies, 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including non-small cell lung cancer, breast cancer, and glioblastoma. Additionally, 7-chloro-N-ethyl-2-(1-isopropyl-1H-pyrazol-4-yl)-N-methylquinoline-4-carboxamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.

properties

IUPAC Name

7-chloro-N-ethyl-N-methyl-2-(1-propan-2-ylpyrazol-4-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O/c1-5-23(4)19(25)16-9-17(13-10-21-24(11-13)12(2)3)22-18-8-14(20)6-7-15(16)18/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSSUHJSTIKWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC(=NC2=C1C=CC(=C2)Cl)C3=CN(N=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0114491.P001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.